In Vitro Potency: ES-8891 Ki for Human Renin vs. Aliskiren and Captopril
ES-8891 is a competitive inhibitor of human renin with an inhibition constant (Ki) of 1.1 nM [1]. In comparison, the clinically approved non-peptide renin inhibitor aliskiren exhibits a Ki of 0.18 nM [2]. While aliskiren is more potent in vitro, ES-8891 represents a chemically distinct peptide-based scaffold with different physicochemical properties. As a comparator from a different mechanistic class, the ACE inhibitor captopril has an IC50 of 0.002–0.025 μM (2–25 nM) against ACE, but it does not directly inhibit renin [3].
| Evidence Dimension | Inhibition constant (Ki) for human renin |
|---|---|
| Target Compound Data | Ki = 1.1 nM |
| Comparator Or Baseline | Aliskiren Ki = 0.18 nM; Captopril IC50 vs. ACE = 0.002–0.025 μM |
| Quantified Difference | ES-8891 is ~6-fold less potent than aliskiren in vitro but acts via a distinct peptide-based mechanism |
| Conditions | Human renin enzyme assay using synthetic substrate |
Why This Matters
This quantitative potency benchmark allows researchers to select ES-8891 for studies requiring a peptide-based renin inhibitor with defined binding kinetics, avoiding the non-peptide scaffold of aliskiren when chemical diversity is needed for SAR or mechanistic studies.
- [1] Kokubu T, Hiwada K, Murakami E, Muneta S, Morisawa Y, Yabe Y, Koike H, Iijima Y. ES-8891, an orally active inhibitor of human renin. Hypertension. 1990;15(6 Pt 2):909-913. View Source
- [2] Batenburg WW, de Vries R, Saxena PR, Jan Danser AH. Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. Hypertens Res. 2010;33:1053–1059. View Source
- [3] Captopril hydrochloride (SQ 14225 hydrochloride) | ACE inhibitor | MedChemExpress. IC50 = 0.025 μM. View Source
